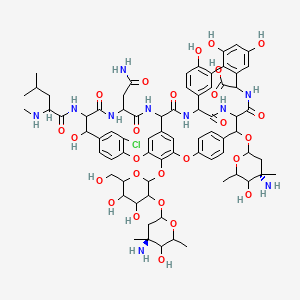
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4''R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- is a complex glycopeptide antibiotic. It is a derivative of vancomycin, which is widely used to treat severe bacterial infections caused by Gram-positive bacteria. This compound is known for its potent antibacterial properties and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- involves multiple steps, starting from the core structure of vancomycin. The key steps include glycosylation, dechlorination, and amination reactions. The glycosylation step involves the attachment of the 3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl group to the vancomycin core. This is typically achieved using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization, chromatography, and lyophilization.
Chemical Reactions Analysis
Types of Reactions
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups present in the compound.
Reduction: Reduction reactions can be used to alter the glycosyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield deoxy derivatives. Substitution reactions can introduce new functional groups, resulting in modified glycopeptides with potentially different biological activities.
Scientific Research Applications
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- has several scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide synthesis and modification.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is studied for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug delivery systems.
Mechanism of Action
The mechanism of action of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- involves binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This binding inhibits the transglycosylation and transpeptidation steps of cell wall biosynthesis, leading to cell lysis and death of the bacteria. The compound targets the bacterial cell wall, making it highly effective against Gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Vancomycin: The parent compound, widely used in clinical settings.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Oritavancin: A semisynthetic derivative with enhanced activity against resistant strains.
Dalbavancin: Known for its long half-life and effectiveness against Gram-positive bacteria.
Uniqueness
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- is unique due to its specific glycosylation pattern and the absence of a chlorine atom at position 19. These structural modifications enhance its antibacterial activity and reduce the likelihood of resistance development compared to its parent compound, vancomycin.
This detailed article provides a comprehensive overview of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C73H89ClN10O26 |
|---|---|
Molecular Weight |
1558.0 g/mol |
IUPAC Name |
2-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28?,29?,39?,40?,46?,48?,49?,51?,52?,53?,54?,55?,56?,57?,58?,59?,61?,62?,63?,71?,72-,73-/m0/s1 |
InChI Key |
UECIPBUIMXSXEI-RLMIAVGYSA-N |
Isomeric SMILES |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C[C@](C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















